molecular formula C44H44N2P2 B598583 (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine CAS No. 174677-83-9

(1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine

Cat. No. B598583
M. Wt: 662.798
InChI Key: GEZITKLHMKZYMH-COCZKOEFSA-N
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Description

“(1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine” is a chiral phosphine ligand used for enantioselective synthesis . It has a molecular weight of 662.79 .


Molecular Structure Analysis

The molecular formula of this compound is C44H44N2P2 . The InChI code is 1S/C44H44N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-32,41-42,45-46H,15-16,29-30,33-34H2/t41-,42-/m0/s1 .


Physical And Chemical Properties Analysis

This compound is a yellow solid . It has a boiling point of 749.8±60.0 °C at 760 mmHg and a melting point of 54-56 °C .

Scientific Research Applications

Catalytic Non-Enzymatic Kinetic Resolution

The compound "(1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine" has notable implications in the field of catalytic non-enzymatic kinetic resolution (KR). KR is a pivotal method in the synthesis of enantiopure compounds, crucial for pharmaceuticals and other applications. Non-enzymatic KR, leveraging chiral catalysts, has garnered significant interest due to the advances in chiral catalyst development for asymmetric reactions. These catalysts facilitate high selectivity and yield, making them indispensable in asymmetric organic synthesis. The compound likely plays a role as a chiral catalyst or ligand in these processes, contributing to the field's progress and expanding the repertoire of synthetic methods for enantiopure compounds (Pellissier, 2011).

Transition-Metal Phosphors

Transition-metal phosphors with cyclometalating ligands, including those like "(1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine", are at the forefront of research for organic light-emitting diodes (OLEDs). These phosphors, due to their metallacycle formation involving phosphine groups, exhibit high emissivity in both fluid and solid states at room temperature. The adjustable electronic transitions of these ligands make them versatile, covering a wide emission spectrum. Such compounds are crucial for developing efficient and tunable phosphorescent materials for OLED displays and lighting applications (Chi & Chou, 2010).

Safety And Hazards

The compound is harmful and has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P280, P302+P352, P305+P351+P338 .

properties

IUPAC Name

(1S,2S)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H44N2P2/c45-41-29-15-16-30-42(41)46(33-35-19-13-17-31-43(35)47(37-21-5-1-6-22-37)38-23-7-2-8-24-38)34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-32,41-42H,15-16,29-30,33-34,45H2/t41-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZITKLHMKZYMH-COCZKOEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N(CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)N(CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H44N2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855643
Record name (1S,2S)-N~1~,N~1~-Bis{[2-(diphenylphosphanyl)phenyl]methyl}cyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine

CAS RN

174677-83-9
Record name (1S,2S)-N~1~,N~1~-Bis{[2-(diphenylphosphanyl)phenyl]methyl}cyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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